2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an ethoxybenzyl group and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The triazine ring would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The triazine ring, for example, is known to participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the triazine ring, the ethoxybenzyl group, and the phenylacetamide group .Scientific Research Applications
Synthesis and Kinetics
- Synthesis Process : A study discusses the preparation of similar triazine derivatives, highlighting the synthesis process and kinetics. This kind of research is crucial for understanding how to effectively synthesize such compounds (Fan Ji-ye, 2011) Synthesis and Kinetics of 3-position Sulfur Substitution of GCLE.
Antimicrobial Activity
- Antimicrobial Properties : Research on rhodanine-3-acetic acid derivatives, which are structurally similar, shows significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. This suggests potential applications of your compound in developing antimicrobial agents (M. Krátký, J. Vinšová, J. Stolaříková, 2017) Antimicrobial activity of rhodanine-3-acetic acid derivatives.
Antioxidant Properties
- Use in Polymers : A study from 1981 describes triazines with antioxidant properties for polymers and high molecular weight materials, suggesting potential industrial applications for similar compounds (J. Garman, 1981) The "BUG" heard 'round the world.
Chemical Structure and Activity
- Structural Studies : The chemical structure of similar compounds and their activities, such as cytotoxic effects, are studied in marine actinobacteria, indicating the potential for discovering new bioactive substances (M. P. Sobolevskaya et al., 2007) Bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210.
Anticonvulsant Properties
- Potential in Treating Seizures : A study on similar alpha-acetamido-N-benzylacetamide derivatives shows promising results in treating seizures, suggesting potential therapeutic applications for neurological conditions (H. Kohn et al., 1993) Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives.
Anticancer Activity
- Cancer Research : Various studies have synthesized similar compounds and evaluated their anticancer activities, indicating the compound's potential in developing new cancer therapies (O. Bekircan et al., 2008; A. Karaburun et al., 2018) Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives; Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives.
Drug Design and Discovery
- Green Chemistry in Drug Development : Environmentally friendly approaches in synthesizing analogs of the compound for potential analgesic and antipyretic agents are discussed, showcasing sustainable methods in pharmaceutical research (Y. Dathu Reddy et al., 2014) Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents.
Enzyme Inhibition
- Enzyme Inhibition Studies : Research on similar compounds for their inhibitory activity on lipase and α-glucosidase offers insights into potential therapeutic uses in metabolic disorders (O. Bekircan et al., 2015) Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.
Safety and Hazards
Properties
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-14(9-11-16)12-17-19(26)22-20(24-23-17)28-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNCXJAEFRJOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.